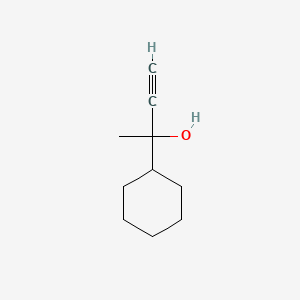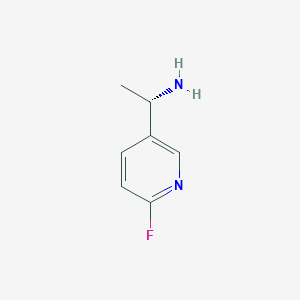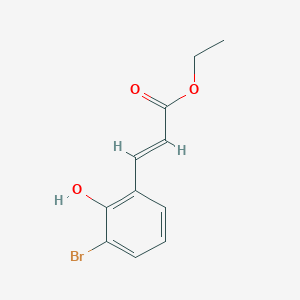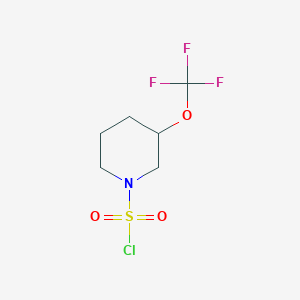![molecular formula C8H11NO2 B11760122 2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)
2-Azaspiro[3.5]nonane-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[3.5]nonane-1,7-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic motif is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-1,7-dione can be achieved through several methods. One common approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This method yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro compounds. The reaction typically proceeds with high efficiency and selectivity under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide services for the bulk manufacturing and sourcing of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azaspiro[3.5]nonane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations using Oxone® can yield spirocyclic oxetanes .
Applications De Recherche Scientifique
2-Azaspiro[3.5]nonane-1,7-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azaspiro[3.5]nonane-1,7-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spirocyclic structure enables efficient binding to enzyme active sites, such as NQO1. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring.
2,2-Dimethoxy-7-azaspiro[3.5]nonane: This compound features methoxy groups attached to the spirocyclic framework.
2-Azaspiro[4.4]nonane: This compound has a larger spirocyclic ring system, providing different chemical properties and reactivity.
Uniqueness: 2-Azaspiro[3.5]nonane-1,7-dione stands out due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts unique rigidity and three-dimensionality. This makes it particularly valuable in the design of molecules with specific spatial arrangements and binding properties .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-azaspiro[3.5]nonane-3,7-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-1-3-8(4-2-6)5-9-7(8)11/h1-5H2,(H,9,11) |
Clé InChI |
HSWBBKGIVBKSQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
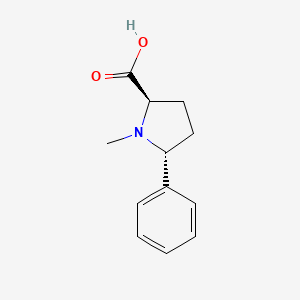
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
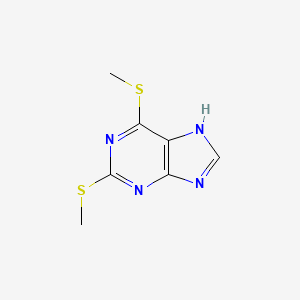
![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)

